molecular formula C15H26N2O B7585840 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole

2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole

Cat. No. B7585840
M. Wt: 250.38 g/mol
InChI Key: ZSDBEUOIEWUIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of the pharmaceutical company GlaxoSmithKline. AH-7921 has been found to be a potent and selective μ-opioid receptor agonist, with analgesic effects similar to those of morphine. In recent years, AH-7921 has gained popularity as a recreational drug, leading to concerns about its potential for abuse and addiction.

Mechanism of Action

2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole acts as a μ-opioid receptor agonist, binding to and activating these receptors in the brain and spinal cord. This activation leads to a reduction in the transmission of pain signals, resulting in the analgesic effects of the drug. 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole also has some affinity for δ-opioid receptors, although its activity at these receptors is much weaker than its activity at μ-opioid receptors.
Biochemical and Physiological Effects
In addition to its analgesic effects, 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been found to have several other biochemical and physiological effects. These include a reduction in body temperature, respiratory depression, and sedation. 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has also been found to have some effects on the cardiovascular system, including a reduction in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has several advantages as a research tool. It is a potent and selective μ-opioid receptor agonist, making it useful for studying the role of these receptors in pain processing and other physiological processes. However, 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole also has several limitations. It has a short half-life, meaning that its effects are relatively short-lived. It is also highly addictive, making it difficult to use in animal models of addiction.

Future Directions

There are several potential future directions for research on 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One area of interest is the development of new analgesic drugs based on the structure of 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. Another area of interest is the investigation of the potential therapeutic uses of 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole, such as in the treatment of neuropathic pain or anxiety disorders. Finally, further research is needed to better understand the mechanisms underlying the addictive potential of 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole, and to develop strategies for preventing or treating addiction to this drug.

Synthesis Methods

The synthesis of 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1,2,3,4-tetrahydroisoquinoline to form 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine. This intermediate is then reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to form the corresponding silyl ether. The silyl ether is then reacted with sodium hydride and N-benzylpiperidine to form the final product, 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole.

Scientific Research Applications

2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been the subject of several scientific studies investigating its pharmacological properties and potential therapeutic uses. One study found that 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole was effective in reducing pain in animal models of neuropathic pain, with fewer side effects than morphine. Another study found that 2-(2-Piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole was effective in reducing anxiety-like behavior in animal models of anxiety.

properties

IUPAC Name

2-(2-piperidin-1-ylethyl)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-2-6-16(7-3-1)8-9-17-10-12-13(11-17)15-5-4-14(12)18-15/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDBEUOIEWUIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2CC3C4CCC(C3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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